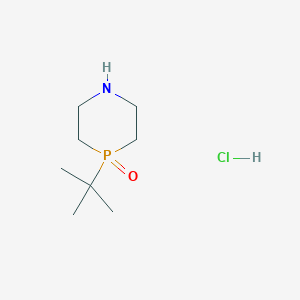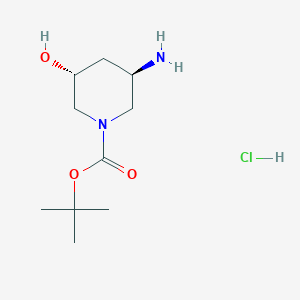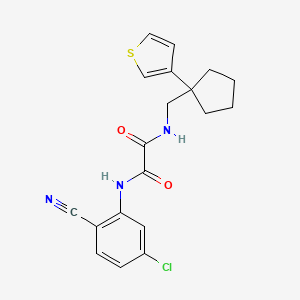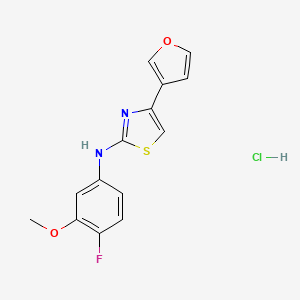![molecular formula C20H12N2O4 B2355430 6-(3-nitrophenyl)-5H-dibenzo[c,e]azepine-5,7(6H)-dione CAS No. 100264-64-0](/img/structure/B2355430.png)
6-(3-nitrophenyl)-5H-dibenzo[c,e]azepine-5,7(6H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(3-Nitrophenyl)benzodbenzazepine-5,7-dione is a heterocyclic compound that has garnered attention in the scientific community due to its potential therapeutic and environmental applications. This compound is characterized by its unique structure, which includes a benzazepine core fused with a nitrophenyl group.
Vorbereitungsmethoden
The synthesis of 6-(3-Nitrophenyl)benzodbenzazepine-5,7-dione typically involves multicomponent heterocyclization reactions. One-pot synthesis methods are often employed, where small or medium carbo-, oxa-, or azacyclanes undergo recyclization reactions . These reactions are conducted under specific conditions, such as the presence of catalysts like Sm(NO3)3·6H2O in a solvent mixture of ethanol and chloroform at 20°C for several hours .
Analyse Chemischer Reaktionen
6-(3-Nitrophenyl)benzodbenzazepine-5,7-dione undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
This compound has a wide range of scientific research applications. It is used in the development of optoelectronic and nonlinear optical materials due to its significant light-harvesting efficiency and large hyperpolarizabilities . In the medical field, it is being explored for its therapeutic properties.
Wirkmechanismus
The mechanism of action of 6-(3-Nitrophenyl)benzodbenzazepine-5,7-dione involves its interaction with molecular targets and pathways within biological systems. The compound’s effects are mediated through conjugation and hyperconjugation interactions, which stabilize its structure and enhance its binding properties . These interactions are crucial for its potential therapeutic and environmental applications.
Vergleich Mit ähnlichen Verbindungen
6-(3-Nitrophenyl)benzodbenzazepine-5,7-dione can be compared with other similar compounds, such as 6-(2-nitrophenyl)benzodbenzazepine-5,7-dione . While both compounds share a similar core structure, the position of the nitro group significantly influences their chemical properties and applications. The unique structural features of 6-(3-Nitrophenyl)benzodbenzazepine-5,7-dione make it particularly suitable for optoelectronic and nonlinear optical applications .
Eigenschaften
IUPAC Name |
6-(3-nitrophenyl)benzo[d][2]benzazepine-5,7-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12N2O4/c23-19-17-10-3-1-8-15(17)16-9-2-4-11-18(16)20(24)21(19)13-6-5-7-14(12-13)22(25)26/h1-12H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDTSXKACGSCVEK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3C(=O)N(C2=O)C4=CC(=CC=C4)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(Z)-N-(4-methoxybenzo[d]thiazol-2-yl)-3-(4-nitrophenyl)-N-(pyridin-3-ylmethyl)acrylamide](/img/structure/B2355349.png)



![2-({5-[(2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-[(4-fluorophenyl)methyl]acetamide](/img/structure/B2355356.png)
![2-Chloro-N-[2-(tetrazol-2-yl)ethyl]propanamide](/img/structure/B2355357.png)

![6-[4-[2-(4-Fluorophenyl)acetyl]piperazin-1-yl]-1H-pyrimidine-2,4-dione](/img/structure/B2355361.png)

![2-(2-(benzylthio)-6-oxo-1,6-dihydropyrimidin-4-yl)-N-(4-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2355367.png)
![5-oxo-N-[2-(trifluoromethyl)phenyl]prolinamide](/img/structure/B2355368.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(7-(furan-2-yl)-1,4-thiazepan-4-yl)prop-2-en-1-one](/img/structure/B2355370.png)
